molecular formula C11H11FO2 B1630432 Ethyl 3-(4-fluorophenyl)prop-2-enoate

Ethyl 3-(4-fluorophenyl)prop-2-enoate

Cat. No. B1630432
M. Wt: 194.2 g/mol
InChI Key: UNAXNPTZJKKUGO-UHFFFAOYSA-N
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Patent
US07291744B2

Procedure details

4-Fluorobenzaldehyde (27.2 ml, 0.23 Mol) and carboethoxymethylenetriphenylphosphorane (88.38 g, 0.23 Mol) were disolved in toluene (500 ml), and the mixture was heated overnight at reflux. The reaction was stripped then purified by flash chromatography in 25% EtOAc/Hexanes yielded 44.55g of a crystalline solid as product. NMR (300 MHz, CDCl3) δ 7.65 (d, 1H, J=16 Hz); 7.60-7.40 (m, 2H); 7.08 (t, 2H, J=7 Hz); 6.35 (d, 1H, J=16 Hz); 4.26 (q, 2H, J=7 Hz); 1.34 (t, 3H, J=7 Hz).
Quantity
27.2 mL
Type
reactant
Reaction Step One
Quantity
88.38 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[C:10]([CH:15]=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)([O:12][CH2:13][CH3:14])=[O:11]>C1(C)C=CC=CC=1>[CH2:13]([O:12][C:10](=[O:11])[CH:15]=[CH:6][C:5]1[CH:8]=[CH:9][C:2]([F:1])=[CH:3][CH:4]=1)[CH3:14]

Inputs

Step One
Name
Quantity
27.2 mL
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Step Two
Name
Quantity
88.38 g
Type
reactant
Smiles
C(=O)(OCC)C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
The reaction was stripped then purified by flash chromatography in 25% EtOAc/Hexanes

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C=CC1=CC=C(C=C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 44.55 g
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.